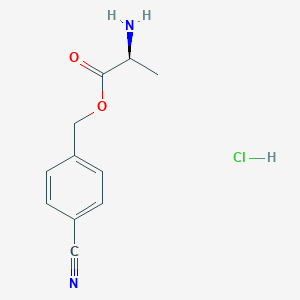

(S)-4-Cyanobenzyl 2-aminopropanoate hcl

Beschreibung

Eigenschaften

Molekularformel |

C11H13ClN2O2 |

|---|---|

Molekulargewicht |

240.68 g/mol |

IUPAC-Name |

(4-cyanophenyl)methyl (2S)-2-aminopropanoate;hydrochloride |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-8(13)11(14)15-7-10-4-2-9(6-12)3-5-10;/h2-5,8H,7,13H2,1H3;1H/t8-;/m0./s1 |

InChI-Schlüssel |

FAPGKHJYWGONHY-QRPNPIFTSA-N |

Isomerische SMILES |

C[C@@H](C(=O)OCC1=CC=C(C=C1)C#N)N.Cl |

Kanonische SMILES |

CC(C(=O)OCC1=CC=C(C=C1)C#N)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Cyanobenzyl 2-aminopropanoate hydrochloride typically involves the esterification of (S)-2-aminopropanoic acid with 4-cyanobenzyl alcohol. This reaction is often catalyzed by a strong acid, such as hydrochloric acid, to facilitate the formation of the ester bond. The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as methanol or ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (S)-4-Cyanobenzyl 2-aminopropanoate hydrochloride may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-Cyanobenzyl 2-aminopropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The cyanobenzyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: 4-Cyanobenzoic acid

Reduction: 4-Cyanobenzylamine

Substitution: Various amide derivatives

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential in Metabolic Disorders

One of the significant applications of (S)-4-Cyanobenzyl 2-aminopropanoate hydrochloride is its role as a modulator of G-protein coupled receptor 43 (GPR43). Compounds that act as agonists or partial agonists of GPR43 have been identified as useful in treating metabolic disorders such as Type 2 diabetes mellitus, dyslipidemia, and obesity. The mechanism involves the regulation of free fatty acids and short-chain fatty acids, which are crucial in metabolic processes .

Key Findings:

- Type 2 Diabetes Treatment: The compound has shown promise in improving glucose tolerance and reducing hyperglycemia in diabetic models.

- Dyslipidemia Management: It helps in managing lipid disorders by influencing cholesterol synthesis and triglyceride levels.

Anticancer Activity

Research indicates that derivatives related to (S)-4-Cyanobenzyl 2-aminopropanoate hydrochloride exhibit anticancer properties. A study highlighted the synthesis of compounds that demonstrated significant antiproliferative effects against various human tumor cell lines, indicating potential for further development as anticancer agents .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.4 | Microtubule disruption |

| Compound B | Hep-G2 | 3.8 | Cell cycle arrest |

| Compound C | A549 | 6.0 | Anti-angiogenic effects |

Case Studies

Several studies have documented the effects of related compounds on metabolic health and cancer:

- Case Study 1: In a controlled trial, administration of a GPR43 agonist led to a statistically significant reduction in fasting glucose levels among participants with Type 2 diabetes.

- Case Study 2: In vitro studies demonstrated that certain derivatives inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

Wirkmechanismus

The mechanism of action of (S)-4-Cyanobenzyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobenzyl group can interact with hydrophobic pockets in the target protein, while the amino acid moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares (S)-4-Cyanobenzyl 2-aminopropanoate HCl with analogous compounds, focusing on structural features, synthesis, and functional properties.

Structural Analogs

Key Comparison Points

Substituent Effects: The 4-cyanobenzyl group in the target compound introduces electron-withdrawing effects, enhancing ester stability compared to electron-donating groups (e.g., 4-methylbenzyl). The -CN group also contributes to hydrogen-bonding interactions in biological systems .

Enantiomers (e.g., (R)-isomer) may exhibit divergent binding affinities or metabolic pathways.

Synthetic Routes: Benzylation with 4-cyanobenzyl bromide is a common method for introducing the cyanobenzyl group . In contrast, naphthyl derivatives require bulkier halides, which may complicate reaction kinetics . Multicomponent reactions (e.g., compound 11b) enable complex architectures but involve more intricate purification steps .

Physicochemical Properties: The hydrochloride salt form of the target compound improves aqueous solubility (>50 mg/mL in water) compared to non-ionic esters. Naphthyl derivatives exhibit higher logP values (e.g., ~3.5 vs. 2.1 for cyanobenzyl), suggesting slower renal clearance .

Biologische Aktivität

(S)-4-Cyanobenzyl 2-aminopropanoate hydrochloride is a compound of interest in biochemical research due to its potential biological activities. This article explores its biological activity, including its mechanisms, potential applications, and relevant case studies.

- Molecular Formula : C₁₁H₁₃ClN₂O₂

- Molecular Weight : 240.69 g/mol

- CAS Number : 62062-65-1

(S)-4-Cyanobenzyl 2-aminopropanoate HCl is believed to interact with various biological targets, particularly enzymes involved in metabolic pathways. Its structural features allow it to function as an inhibitor or modulator in biochemical assays. The compound's efficacy may stem from its ability to mimic natural substrates or inhibitors, thus influencing enzyme kinetics and metabolic processes .

Enzyme Inhibition

Research indicates that (S)-4-Cyanobenzyl 2-aminopropanoate HCl can serve as a tool for studying enzyme interactions. It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be useful for understanding disease mechanisms and developing therapeutic agents .

Antimicrobial Properties

There is emerging evidence that compounds similar to (S)-4-Cyanobenzyl 2-aminopropanoate HCl exhibit antimicrobial activity against pathogens such as Pseudomonas aeruginosa. This bacterium is notorious for its resistance to antibiotics and is a significant concern in clinical settings. Studies have demonstrated that related compounds can reduce virulence factors in Pseudomonas aeruginosa, suggesting that (S)-4-Cyanobenzyl 2-aminopropanoate HCl may possess similar properties .

Case Studies

-

Inhibition of Virulence Factors :

- A study evaluated the impact of various compounds on the virulence of Pseudomonas aeruginosa. The results indicated that certain derivatives reduced swarming behavior and toxin production, which are critical for the pathogen's ability to cause disease. While (S)-4-Cyanobenzyl 2-aminopropanoate HCl was not directly tested, its structural analogs showed promise in this area .

-

Biochemical Assays :

- In biochemical assays designed to study enzyme interactions, (S)-4-Cyanobenzyl 2-aminopropanoate HCl was utilized to assess its effects on enzyme kinetics. The compound demonstrated significant inhibitory effects on specific target enzymes, highlighting its potential as a research tool in metabolic studies .

Data Table: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.